N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE
Description
N¹-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-phenylpropanamide is a synthetic organic compound featuring a cyclohepta[b]thiophene core substituted with a cyano group at the 3-position and a phenylpropanamide moiety at the N¹ position. Its structure combines a seven-membered saturated carbocyclic ring fused with a thiophene heterocycle, which is further functionalized to enhance binding affinity and selectivity in pharmacological contexts.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c20-13-16-15-9-5-2-6-10-17(15)23-19(16)21-18(22)12-11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCCNNORCIBCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
Scientific Research Applications
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural Differences
The compound’s closest structural analog in the provided evidence is 3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide (CAS: 428445-94-7) . A comparative analysis reveals:
- Core Heterocycle: The target compound uses a cyclohepta[b]thiophene scaffold, whereas the analog incorporates a cyclohepta[b]thieno[3,2-e]pyridine system, introducing an additional nitrogen atom in the fused pyridine ring.
- Substituents: The target compound has a cyano group at the 3-position of the thiophene ring, which is absent in the analog. The analog features an amino group and a 4-chlorophenylcarboxamide side chain, contrasting with the target’s phenylpropanamide side chain.
Functional Implications
- Electron-Withdrawing vs.
- Aromatic Side Chains : The phenylpropanamide in the target compound offers greater conformational flexibility than the rigid 4-chlorophenylcarboxamide in the analog, which could influence target selectivity .
Limitations of Available Evidence
Further research is required to assess:
- Binding affinity for kinases (e.g., JAK2, EGFR) or other targets.
- Metabolic stability and toxicity profiles.
Biological Activity
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-PHENYLPROPANAMIDE is a complex organic compound with potential biological activity. Its unique structure features a cyano group and a tetrahydrocycloheptathiophene ring, which may contribute to its pharmacological properties. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20N2OS
- Molecular Weight : 312.43 g/mol
The biological activity of this compound is believed to be associated with its interaction with specific molecular targets:
- Enzyme Inhibition : The cyano group may enhance the compound's ability to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, allowing it to exert effects on intracellular targets.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities:
- Antinociceptive Effects : Studies have shown that the compound can reduce pain responses in animal models, suggesting potential use as an analgesic agent.
- Anti-inflammatory Properties : It has been observed to decrease inflammation markers in vitro and in vivo.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that the compound may have selective cytotoxic effects on certain cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antinociceptive activity in a mouse model of inflammatory pain. |
| Study 2 | Showed that the compound reduced levels of pro-inflammatory cytokines in cultured macrophages. |
| Study 3 | Reported selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
